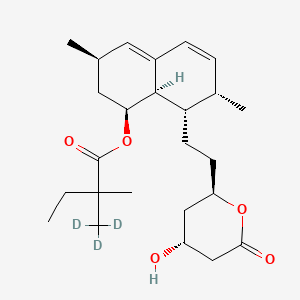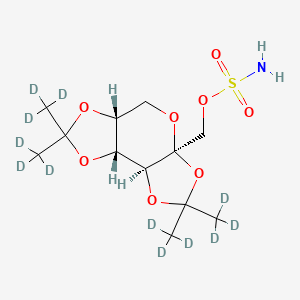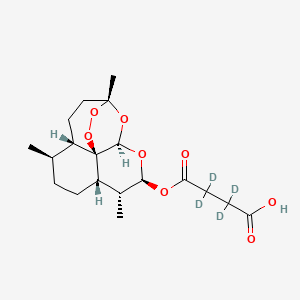
17-beta-Estradiol-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Estradiol is the essential estrogen of the sexually mature woman, produced by the granulosa cells of the maturing follicle and in pregnant women in the placenta . It is produced by aromatizing testosterone, but also estrone . The concentration of 17-beta-estradiol changes in the course of the female cycle .
Synthesis Analysis
The best monomers for synthesizing imprinted materials for 17-beta-estradiol were selected by evaluating the strength of the template–monomer interaction derived from molecular dynamics simulations . Methacrylic acid, 2-(diethylamino)ethyl methacrylate, and methacrylamide provided the highest binding affinity to 17-beta-estradiol .
Molecular Structure Analysis
The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures .
Chemical Reactions Analysis
The responses were evaluated in terms of peak definition, repeatability, and peak current intensity .
Physical and Chemical Properties Analysis
The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures . It appears that the dehydration process for the very stable hemihydrate structure is a complex process, strongly affected by particle size and conditions .
Aplicaciones Científicas De Investigación
Neuroprotection Against Oxidative Stress 17-beta estradiol has shown potent neuroprotective activity against oxidative stress-induced cell death in neuronal cells. This protection was evident in cell viability assays and DNA degradation blockage caused by neurotoxins like amyloid beta protein, hydrogen peroxide, and glutamate in mouse hippocampal cell line HT22 (Behl et al., 1995).
Influence on Estrogen Receptors and Dopamine Receptors 17-beta-estradiol has been found to influence estrogen receptors and dopamine receptors in rats, especially affecting the lateral caudate-putamen dopamine receptors. This indicates a heterogeneous effect of estradiol on striatal dopamine receptors (Falardeau & Di Paolo, 1987).
Impact on Glucose Metabolism in Breast Cancer Cells Studies have shown that 17-beta-estradiol affects the metabolism of glucose in breast cancer cells. It increased the rate of lactate formation in MCF-7 human breast cancer cells, indicating a significant alteration in cellular metabolic pathways (Narasimhan et al., 1991).
Role in Osteoblast Proliferation and Collagen Gene Expression 17-beta-estradiol has been shown to enhance osteoblast-like cell proliferation and increase collagen gene expression in vitro. This provides insights into the mechanisms by which estrogens affect bone health and development (Ernst et al., 1988).
Cardiovascular Protection 17-beta-estradiol has demonstrated cardiovascular protective effects in animal and cell studies, including reducing coronary heart disease risk. It influences endothelial estrogen receptors, affecting myocardial protection against ischemia/reperfusion injury (Rodríguez-Hernández et al., 2008).
Biosensor Development for Environmental and Health Care Applications 17-beta-estradiol is integral in developing biosensors for detecting environmental estrogen pollution and health care, especially concerning its effects on the female reproductive system and carcinogenic potential (Dai & Liu, 2017).
Inhibition of Estrogen Metabolism by Dietary Substances Grapefruit juice has been found to alter the metabolic degradation of estrogens, including 17-beta-estradiol, increasing their bioavailable amounts in the body. This can affect serum concentrations of estrogens after exogenous administration (Schubert et al., 1994).
Vascular Smooth Muscle Relaxation Mechanism 17-beta-estradiol induces vasodilation, contributing to cardiovascular protection. The vasorelaxation mechanism involves genomic mechanisms and inhibition of extracellular Ca2+ entry in depolarized aortic rings (Freay et al., 1997).
Inhibition of Human Interleukin-6 Promoter-reporter Constructs 17-beta-estradiol inhibits cytokine-stimulated bioassayable IL-6 and the steady-state level of IL-6 mRNA. This effect is achieved through an estrogen receptor-mediated indirect effect on the transcriptional activity of the IL-6 gene promoter (Pottratz et al., 1994).
Estrogen Receptors in Human Preosteoclastic Cell Line Research has shown the presence of functional estrogen receptors in a human preosteoclastic cell line, indicating a potential role for estrogen in osteoclastogenesis (Fiorelli et al., 1995).
Influence on Human Breast Cancer Cells 17-alpha-estradiol has been found to be biologically active in human breast cancer cells, indicating a potential role in breast cancer treatment and understanding estrogen receptors' sensitivity in cancer cells (Edwards & McGuire, 1980).
Effects on Gene Expression in Endothelial Cells 17-beta-estradiol upregulates specific genes such as aldose reductase, caspase homologue-alpha protein, and plasminogen activator inhibitor-1 intron e in human aortic endothelial cells, suggesting a significant impact on vascular function (Villablanca et al., 2002).
Direct Effects on Bone in Ovariectomized Rats Direct infusion of 17-beta-estradiol in ovariectomized rats has shown to act locally to inhibit bone resorption and stimulate bone formation, indicating its direct effect on bone health (Takano-Yamamoto & Rodan, 1990).
Mecanismo De Acción
Target of Action
17-beta-Estradiol (E2) is a naturally occurring hormone circulating endogenously in females . It primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are widely distributed in the male reproductive tract and are involved in various physiological processes, including sexual development, reproduction, and certain pathological events .
Mode of Action
E2 interacts with its targets, the estrogen receptors ESR1 and ESR2, inducing a translocation of these receptors to the plasma membrane . This interaction results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway . Furthermore, E2 is known to exert rapid, non-genomic actions initiated at the cell surface .
Biochemical Pathways
The degradation of E2 by bacteria such as Rhodococcus sp. and Sphingomonas sp. involves a series of biochemical reactions . The first step in the E2 degradation pathway, also known as the 4,5-seco pathway, begins with 17β-dehydrogenation to render estrone (E1), followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .
Pharmacokinetics
The pharmacokinetics of E2, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For oral or intramuscular administration, E2 is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own .
Result of Action
The activation of E2/ER axis leads to an increase in several transcription factors associated with mitochondrial biogenesis and oxidative phosphorylation (OxPhos) and glycolytic pathways . This results in significant increases in several OxPhos and glycolytic proteins as well as pathway fluxes . As a result of energy metabolism stimulation by E2, cancer cell migration and invasion processes and related proteins contents are augmented .
Action Environment
E2 ubiquitously exists in various water bodies with long-term endocrine-disrupting and carcinogenic impacts on wildlife even at the trace level of ng L −1 . The presence of alternative carbon sources and their concentration levels can affect E2 biodegradation . The E2 exposure contributes to metabolism changes of lipid, nucleotide, carbohydrate, amino acid, and membrane transport .
Safety and Hazards
Direcciones Futuras
17-beta-estradiol produces the strongest estrogenic effect when it enters the organism exogenously including food intakes, bringing potential harmfulness such as malfunction of the endocrine system . A recent genome-wide association study demonstrated a causal effect of endogenous serum 17-beta-estradiol levels on increased bone mineral density in both men and women .
Análisis Bioquímico
Biochemical Properties
17-beta-Estradiol-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to effectively stimulate multiple functions in organisms and regulate cancer development by promoting cell proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 17-beta-Estradiol-13C2 involves the incorporation of two carbon-13 isotopes into the estradiol molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Ethyl acetoacetate", "Benzaldehyde", "Sodium hydroxide", "Ethyl chloroformate", "Sodium borohydride", "Sodium carbonate", "17-beta-Estradiol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dihydroxybenzaldehyde by reacting phenol with benzaldehyde in the presence of sodium hydroxide.", "Step 2: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate by reacting ethyl acetoacetate with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide.", "Step 3: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate by reacting ethyl 2,4-dihydroxy-3-oxobutanoate with ethyl chloroformate in the presence of sodium carbonate.", "Step 4: Synthesis of 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate by reducing ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate with sodium borohydride in the presence of deuterium oxide and deuterated methanol.", "Step 5: Synthesis of 17-beta-Estradiol-13C2 by reacting 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate with 17-beta-Estradiol in the presence of sodium hydroxide." ] } | |
Número CAS |
82938-05-4 |
Fórmula molecular |
C18H24O2 |
Peso molecular |
274.37 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
50-28-2 (unlabelled) |
Sinónimos |
(17β)-Estra-1,3,5(10)-triene-3,17-diol-,3,4-13C2 |
Etiqueta |
Estradiol Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
